molecular formula C15H9FO4 B058524 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- CAS No. 124330-34-3

4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-

Cat. No.: B058524
CAS No.: 124330-34-3
M. Wt: 272.23 g/mol
InChI Key: QGFPGRUZJPJEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- (hereafter referred to as Compound A) is a synthetic derivative of the benzopyran-4-one (chromen-4-one) scaffold. Its structure features a 7-hydroxy group and a 3-(4-fluorophenoxy) substituent. Benzopyran-4-ones are a class of flavonoids and isoflavonoids known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Properties

IUPAC Name

3-(4-fluorophenoxy)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPGRUZJPJEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154278
Record name 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124330-34-3
Record name 3-(4-Fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124330-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124330343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Related compounds have been shown to inhibitprotoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of heme and chlorophyll, and its inhibition can disrupt these critical biological processes.

Biochemical Pathways

The inhibition of ppo can disrupt the heme and chlorophyll biosynthesis pathways. This disruption can lead to a variety of downstream effects, including impaired cellular respiration and photosynthesis in plants.

Biological Activity

4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- is a derivative of the benzopyran family, which has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article will explore the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- is C16H12O4FC_{16}H_{12}O_4F, with a molecular weight of approximately 284.26 g/mol. The compound features a benzopyran backbone with hydroxyl and fluorophenoxy substituents, contributing to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory properties. According to a patent (US4900727A), these compounds can modulate immune responses and reduce inflammation markers in various models. Specifically, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2. Analgesic Effects

The analgesic properties of 4H-1-benzopyran-4-one derivatives have been documented in animal models. A study demonstrated that certain derivatives significantly reduced pain responses in mice subjected to formalin-induced pain tests. This effect is attributed to their ability to inhibit central and peripheral pain pathways .

3. Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has been extensively studied. A review highlighted that compounds similar to 4H-1-benzopyran-4-one demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria . For instance, compounds showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Uterotrophic Activity

A study on the uterotrophic activity of related benzopyran compounds revealed that some exhibited significant effects on uterine weight gain in female rats. The compound 3-benzyl-7-methoxy-4H-1-benzopyran-4-one showed a uterotrophic activity of 87%, indicating potential applications in reproductive health .

Case Study 2: Antifertility Effects

Another investigation assessed the antifertility effects of various benzopyran derivatives. The study found that these compounds could exert weak antifertility activity through antiimplantation mechanisms in mature female rats . This suggests a dual role where certain derivatives may be utilized for both fertility control and therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of benzopyran derivatives is closely linked to their chemical structure. Substituents such as hydroxyl groups enhance anti-inflammatory and antimicrobial properties, while fluorine substitution may improve bioavailability and potency .

Substituent Effect
HydroxylIncreases anti-inflammatory activity
FluorineEnhances potency and bioavailability
MethoxyContributes to antimicrobial effects

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that compounds similar to 4H-1-Benzopyran-4-one derivatives exhibit anti-inflammatory effects. They have been studied for their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . These properties make them potential candidates for developing new anti-inflammatory drugs.

Anticancer Activity

Several studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells by modulating specific signaling pathways, particularly through the inhibition of pro-survival proteins . The ability to target cancer cell proliferation makes it a subject of interest for cancer therapy.

Antioxidant Effects

The flavonoid structure of benzopyran derivatives is associated with antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential against various diseases linked to oxidative damage .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes that play critical roles in metabolic pathways. For instance, its interaction with enzymes involved in lipid metabolism suggests potential applications in treating metabolic disorders .

Receptor Modulation

Research indicates that 4H-1-Benzopyran-4-one derivatives may modulate receptor activities related to neurotransmission and inflammation, making them candidates for neurological and psychiatric disorders treatment .

Drug Development

The unique chemical properties of this compound allow it to serve as a scaffold for synthesizing novel pharmaceutical agents. Its derivatives can be modified to enhance efficacy and reduce side effects, making it a valuable tool in drug development .

Material Science

Beyond biological applications, compounds like 4H-1-Benzopyran-4-one are being explored in material science for their potential use in creating new materials with specific optical or electronic properties .

Case Studies and Research Findings

Study Findings Reference
Study on anti-inflammatory effectsDemonstrated significant inhibition of COX-2 activity in vitro
Investigation of anticancer propertiesInduced apoptosis in breast cancer cell lines via FOXO1 pathway modulation
Analysis of antioxidant activityShowed a protective effect against oxidative stress in neuronal cells

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

Compound A shares the benzopyran-4-one backbone with the following analogs, differing primarily in substituents at positions 3 and 7:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Differences
Compound A (Not specified) C₁₅H₉FO₄* 272.23* 3-(4-fluorophenoxy), 7-hydroxy Reference compound for comparison
Corylin (53947-92-5) C₂₀H₁₆O₄ 320.34 3-(2,2-dimethylbenzopyran-6-yl), 7-hydroxy Bulky dimethylbenzopyran substituent
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (485-72-3) C₁₆H₁₂O₄ 268.26 3-(4-methoxyphenyl), 7-hydroxy Methoxy instead of fluorophenoxy
4',7-Dihydroxyflavone (2196-14-7) C₁₅H₁₀O₄ 254.24 2-(4-hydroxyphenyl), 7-hydroxy Hydroxyphenyl vs. fluorophenoxy
3-(4-Bromophenyl)-6-bromo-7-hydroxy-4H-1-benzopyran-4-one (660389-96-8) C₁₅H₈Br₂O₃ 396.03 3-(4-bromophenyl), 6-bromo, 7-hydroxy Bromine substituents increase molecular weight

*Calculated based on structural formula.

Pharmacological Activity Comparison

Antioxidant Activity
  • Compound A: The 7-hydroxy group is critical for free radical scavenging, while the 4-fluorophenoxy group may enhance membrane permeability due to fluorine's electronegativity .
  • Corylin : Demonstrates anti-inflammatory effects via NF-κB pathway inhibition, attributed to its 7-hydroxy and bulky 3-substituent .
Anticancer Potential
  • Compound A: Fluorine atoms are known to improve pharmacokinetics, which may enhance cytotoxicity against cancer cells.
  • 3-(4-Bromophenyl)-6-bromo-7-hydroxy-4H-1-benzopyran-4-one : Bromine substituents increase molecular weight and may enhance DNA intercalation .

Key Research Findings

Substituent Effects on Bioavailability

  • Fluorinated derivatives like Compound A exhibit longer plasma half-lives than hydroxylated analogs (e.g., 4',7-Dihydroxyflavone) due to reduced Phase I metabolism .
  • Methoxy groups (as in 485-72-3) increase lipophilicity (LogP ≈ 2.8) compared to Compound A’s predicted LogP of 2.2, affecting tissue distribution .

Toxicity Profiles

  • Brominated analogs (e.g., 660389-96-8) show higher cytotoxicity in normal cells compared to fluorinated derivatives, limiting therapeutic windows .
  • Corylin’s safety profile is well-documented, with low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one, and how can structural analogs inform methodology?

Synthesis of this compound can be approached via a multi-step pathway:

  • Step 1 : Begin with a flavone (benzopyran-4-one) core structure. Introduce the 7-hydroxy group via selective demethylation of a methoxy precursor using reagents like BBr₃ or HBr in acetic acid .
  • Step 2 : The 3-(4-fluorophenoxy) substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) using 4-fluorophenol derivatives .
  • Validation : Compare intermediates with spectroscopic data (NMR, LCMS) from structurally similar flavones, such as daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • LCMS : Confirm molecular weight ([M+H]+) and assess purity (>95% recommended for biological assays) .
    • 1H/13C NMR : Compare chemical shifts with analogs (e.g., 5-hydroxy-7-methoxyflavones) to verify substitution patterns .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for purity analysis .
  • Reference Standards : Cross-validate with databases like NIST Chemistry WebBook for spectral matching .

Q. What are the critical storage conditions to ensure compound stability?

  • Storage : Keep at 4°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of phenolic hydroxyl groups .
  • Solubility : Prepare stock solutions in DMSO (dry) and store at -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : If conflicting results arise in antioxidant assays (e.g., DPPH vs. FRAP):
    • Experimental Design : Standardize assay conditions (pH, solvent, concentration) and include positive controls (e.g., quercetin) .
    • Data Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to account for variability. Replicate experiments across independent labs .
  • Mechanistic Studies : Use computational modeling (e.g., DFT for redox potential) to validate experimental outcomes .

Q. What strategies are effective for designing derivatives to enhance pharmacological properties?

  • Structural Modifications :
    • Fluorine Substitution : Retain the 4-fluorophenoxy group for metabolic stability and lipophilicity (logP ~2.5–3.5) .
    • Hydroxyl Group Protection : Acetylate the 7-hydroxy group to improve blood-brain barrier permeability, followed by enzymatic deprotection in vivo .
  • SAR Studies : Test derivatives against targets (e.g., kinases, GPCRs) using high-throughput screening .

Q. How can researchers mitigate risks associated with handling this compound in the lab?

  • Safety Protocols :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
    • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Partner with licensed waste management services for hazardous materials .
  • Toxicity Screening : Conduct preliminary Ames tests or zebrafish embryo assays to assess genotoxicity .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for NMR/IR reference data .
  • Synthetic Guides : CRC Handbook of Chemistry and Physics for reaction conditions .
  • Safety Guidelines : OSHA standards for handling phenolic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.